molecular formula C18H19NO2 B5863394 N,4-diphenyloxane-4-carboxamide

N,4-diphenyloxane-4-carboxamide

Cat. No.: B5863394
M. Wt: 281.3 g/mol
InChI Key: ZUZGURMLWVARGY-UHFFFAOYSA-N
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Description

N,4-diphenyloxane-4-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a diphenyl group attached to an oxane ring, which is further connected to a carboxamide group

Properties

IUPAC Name

N,4-diphenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-17(19-16-9-5-2-6-10-16)18(11-13-21-14-12-18)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZGURMLWVARGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-diphenyloxane-4-carboxamide typically involves the reaction of a diphenyl oxane derivative with a carboxamide precursor. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, with better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

N,4-diphenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The diphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxane ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted diphenyl oxane derivatives.

Scientific Research Applications

N,4-diphenyloxane-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N,4-diphenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl oxane-4-carboxamide
  • Diphenyl oxane-2-carboxamide
  • N,4-diphenyl tetrahydro-2H-pyran-4-carboxamide

Uniqueness

N,4-diphenyloxane-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenyl groups and oxane ring contribute to its stability and reactivity, making it a valuable compound for various applications.

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